3,6,9,12,15,18-Hexaoxaicosane
CAS No.: 23601-39-0
VCID: VC0008405
Molecular Formula: C14H30O6
Molecular Weight: 294.38 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3,6,9,12,15,18-Hexaoxaicosane, also known as heptaethylene glycol, is a polyether compound with a range of applications in scientific research, medicine, and industry. Its chemical formula is C14H30O8. The compound consists of repeating ethylene glycol units and terminal hydroxyl groups, giving it a hydrophilic nature and making it useful as a wetting agent and lubricant. 3,6,9,12,15,18-Hexaoxaicosane's unique chain length and number of ether linkages give it distinct solubility, reactivity, and interaction properties compared to other polyethers. In scientific research, 3,6,9,12,15,18-Hexaoxaicosane is used as a solvent and reagent in organic synthesis because of its stability and reactivity. It is also employed in the study of biological membranes and as a component in drug delivery systems. Its interaction with cellular mechanisms has been explored, particularly as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells. The compound has also been investigated for its potential use in pharmaceuticals, biomarker detection, and the formulation of amphiphiles for drug encapsulation and delivery. Its ability to form stable conjugates with biomolecules makes it a promising candidate for delivering drugs and other therapeutic agents. Similar compounds include polyethylene glycol (PEG), pentaethylene glycol, and heptaethylene glycol, which vary in chain lengths and properties. 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate, a derivative, is used in cosmetics as a moisturizer and skin-conditioning agent and in industrial applications as a lubricant. |
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CAS No. | 23601-39-0 |
Product Name | 3,6,9,12,15,18-Hexaoxaicosane |
Molecular Formula | C14H30O6 |
Molecular Weight | 294.38 g/mol |
IUPAC Name | 1-ethoxy-2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethane |
Standard InChI | InChI=1S/C14H30O6/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3 |
Standard InChIKey | IXFAFGFZFQHRLB-UHFFFAOYSA-N |
SMILES | CCOCCOCCOCCOCCOCCOCC |
Canonical SMILES | CCOCCOCCOCCOCCOCCOCC |
Synonyms | 3,6,9,12,15,18-hexaoxaicosane;3,6,9,12,15,18-Hexaoxaeicosane;PENTAETHYLENE GLYCOL DIETHYL ETHER;Einecs 245-774-2;Pentaethylene glycol, monobutyl ether |
PubChem Compound | 90206 |
Last Modified | Feb 18 2024 |
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